molecular formula C7H15N3O B8502274 N-amino-2-piperidylacetamide

N-amino-2-piperidylacetamide

Cat. No.: B8502274
M. Wt: 157.21 g/mol
InChI Key: OFCYEUDRFHNCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Amino-2-piperidylacetamide is a heterocyclic compound featuring a piperidine ring substituted with an amino group at the 2-position and an acetamide moiety. Structurally, it combines the rigidity of the piperidine scaffold with the hydrogen-bonding capabilities of the amino and amide groups.

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

2-piperidin-2-ylacetohydrazide

InChI

InChI=1S/C7H15N3O/c8-10-7(11)5-6-3-1-2-4-9-6/h6,9H,1-5,8H2,(H,10,11)

InChI Key

OFCYEUDRFHNCCT-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs. Furan: this compound’s piperidine ring offers greater conformational flexibility compared to the rigid furan in ranitidine derivatives .
  • Amino vs.

Physicochemical Properties

  • Solubility: The amino and acetamide groups in this compound likely confer moderate water solubility, whereas ranitidine derivatives with sulphanyl or nitro groups exhibit lower solubility due to hydrophobic/hydrophobic imbalance .
  • pKa: The amino group (pKa ~9–10) and amide (non-ionizable) dominate the ionization profile, contrasting with the hemifumarate salt of ranitidine diamine (pKa ~4.5 for fumaric acid), which enhances solubility in acidic environments .

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